molecular formula C19H23N5O2 B267841 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

カタログ番号 B267841
分子量: 353.4 g/mol
InChIキー: RYYKZKXZODATMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine, also known as Moxonidine, is a drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of centrally acting antihypertensive agents and has been shown to be effective in the treatment of hypertension, as well as other conditions such as migraine headaches and neuropathic pain. In

作用機序

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine acts as a selective agonist of the imidazoline I1 receptor, which is located in the brainstem and plays a role in the regulation of blood pressure. By activating this receptor, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine reduces sympathetic nervous system activity, leading to a decrease in blood pressure. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine also has other effects, such as reducing the release of norepinephrine from sympathetic nerve terminals and inhibiting the activity of the renin-angiotensin-aldosterone system.
Biochemical and Physiological Effects
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce sympathetic nervous system activity, leading to a decrease in blood pressure. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has also been shown to reduce the release of norepinephrine from sympathetic nerve terminals and inhibit the activity of the renin-angiotensin-aldosterone system. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has been shown to have anxiolytic and antidepressant effects in animal models.

実験室実験の利点と制限

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has a number of advantages for lab experiments. It is a selective agonist of the imidazoline I1 receptor, which makes it a useful tool for studying the role of this receptor in the regulation of blood pressure and other physiological processes. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has also been extensively studied, and its synthesis method has been optimized for industrial production. However, there are also limitations to using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine in lab experiments. It is a drug that has potential therapeutic applications, which means that its effects on physiological processes may not be specific to the imidazoline I1 receptor. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has not been extensively studied in humans, which means that its effects may not be fully understood.

将来の方向性

There are a number of future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine. One area of research could be to further explore its potential therapeutic applications, particularly in the treatment of anxiety and depression. Another area of research could be to investigate the effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine on other physiological processes, such as inflammation and immune function. Additionally, future research could focus on developing more selective agonists of the imidazoline I1 receptor, which could have potential therapeutic applications in a variety of conditions.

合成法

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine is synthesized by the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazol-5-amine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with butan-1-amine to produce N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine. The synthesis method has been extensively studied and optimized for industrial production.

科学的研究の応用

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of hypertension, as well as other conditions such as migraine headaches and neuropathic pain. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has also been shown to have potential applications in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.

特性

製品名

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

分子式

C19H23N5O2

分子量

353.4 g/mol

IUPAC名

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine

InChI

InChI=1S/C19H23N5O2/c1-3-4-12-20-14-15-10-11-17(18(13-15)25-2)26-19-21-22-23-24(19)16-8-6-5-7-9-16/h5-11,13,20H,3-4,12,14H2,1-2H3

InChIキー

RYYKZKXZODATMS-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

正規SMILES

CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。